2,4-DI-TERT-BUTYL-6-(3,5-DI-TERT-BUTYL-2-HYDROXYPHENOXY)PHENOL
Overview
Description
2,2’-oxybis(4,6-di-tert-butylphenol) is an organic compound with the molecular formula C30H46O3. It is a phenolic antioxidant, widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .
Preparation Methods
The synthesis of 2,2’-oxybis(4,6-di-tert-butylphenol) typically involves the alkylation of phenol with isobutylene, catalyzed by strong acids such as triflic acid or solid acids like zeolites . The industrial production methods often utilize Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of an acid catalyst to form the desired product .
Chemical Reactions Analysis
2,2’-oxybis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenolic hydroxyl groups.
Reduction: The phenolic groups can be reduced under specific conditions to form corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
2,2’-oxybis(4,6-di-tert-butylphenol) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in the production of polymers and plastics to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties and potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant effects.
Mechanism of Action
The antioxidant activity of 2,2’-oxybis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
2,2’-oxybis(4,6-di-tert-butylphenol) can be compared with other similar phenolic antioxidants:
2,4-di-tert-butylphenol: This compound is also used as an antioxidant but has a different molecular structure and slightly different properties.
2,6-di-tert-butylphenol: Another phenolic antioxidant with similar applications but different reactivity and stability.
2,2’-ethylidenebis(4,6-di-tert-butylphenol): This compound has a similar structure but different industrial applications and stability.
The uniqueness of 2,2’-oxybis(4,6-di-tert-butylphenol) lies in its specific molecular structure, which provides enhanced stability and antioxidant properties compared to its analogs .
Properties
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKIPXIJNFTHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.